molecular formula C9H7O+ B1241065 Isochromenylium

Isochromenylium

Cat. No.: B1241065
M. Wt: 131.15 g/mol
InChI Key: DQZLFOAQOCSCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochromenylium is an organic cation that is isochromene with a protonated oxygen. It is a mancude organic heterobicyclic parent and an organic cation. It derives from a hydride of a 3H-isochromene and a 1H-isochromene.

Scientific Research Applications

  • Stable Salt Transformation and Cascade Reactions : Isochromenylium intermediates can be transformed into stable salts like this compound tetrafluoroborates (ICTBs). These stable reagents can be used in cascade reactions with olefins to create a variety of polycyclic frameworks and 2,3-dihydrophenanthren-4(1H)-one derivatives (Hu et al., 2009).

  • Asymmetric Hydrogenation : this compound derivatives can undergo asymmetric hydrogenation through tandem catalysis, leading to the synthesis of chiral 1H-isochromenes, which are significant in natural products and biologically active compounds (Miao et al., 2017).

  • Synthesis of Tetrahydroisoquinolines : Using reductive amination conditions, this compound tetrafluoroborates react with primary amines to synthesize various tetrahydroisoquinoline derivatives, highlighting a convenient one-step method under mild conditions (Liao et al., 2010).

  • Formation of Complex Polycycles : this compound-4-ylplatinum(II) species can react with olefins and undergo C-H insertion to form complex polycycles, which are otherwise challenging to access (Kim et al., 2013).

  • Three-Component Reactions : Stable this compound tetrafluoroborate can partake in three-component reactions with aliphatic aldehydes and nitriles, producing functionalized dihydronaphthalene derivatives (Hu et al., 2011).

  • Gold-Catalyzed Generation for Synthesis : Gold-catalyzed cycloisomerization of ortho-alkynylsalicylaldehydes with this compound derivatives can synthesize complex tetracyclic pyrano[2,3,4-de]chromenes, demonstrating efficient atom economy and selective bond formation (Arto et al., 2016).

  • Synthesis of Benzo[c]phenanthridines : Air-stable this compound tetrafluoroborates can react with electron-rich stilbenes to afford benzo[c]phenanthridine analogues in one step, via a cascade multibond-formation reaction (Chen et al., 2016).

  • Efficient Synthesis of Octahydrophenanthrene Derivatives : this compound tetrafluoroborates can undergo catalyst-free cascade reactions with bifunctional styrenes to synthesize ocatahydrophenanthrene derivatives, demonstrating high efficiency and selectivity (Mo et al., 2015).

  • Multiring Frameworks Construction : this compound tetrafluoroborates can be used to construct multiring frameworks via metal-free cascade reactions with olefins (Hu et al., 2009).

  • One-Pot Synthesis of Chrysene Derivatives : this compound intermediates can be used in one-pot synthesis of multisubstituted chrysenes, showcasing its versatility in organic synthesis (Guo et al., 2015).

Properties

Molecular Formula

C9H7O+

Molecular Weight

131.15 g/mol

IUPAC Name

isochromenylium

InChI

InChI=1S/C9H7O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/q+1

InChI Key

DQZLFOAQOCSCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[O+]C=CC2=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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